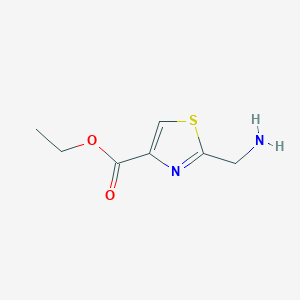

Ethyl-2-(Aminomethyl)thiazol-4-carboxylat

Übersicht

Beschreibung

Ethyl 2-(aminomethyl)thiazole-4-carboxylate is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . It has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

The compound can be synthesized by dissolving Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed for 12 hours. The progress of the reaction is monitored by TLC .Molecular Structure Analysis

The molecular formula of Ethyl 2-(aminomethyl)thiazole-4-carboxylate is C6H8N2O2S . The InChI Key is XHFUVBWCMLLKOZ-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound is used as a starting material for the synthesis of diverse range of heterocyclic analogues . It reacts with aldehyde/ketone in the presence of glacial acetic acid to form Schiff bases .Physical and Chemical Properties Analysis

The compound is a pale cream to cream to pale yellow powder . It has an assay (HPLC) of ≥97.5% and a melting point (clear melt) of 174.0-181.0°C .Wissenschaftliche Forschungsanwendungen

Antibakterielles Mittel

Die Verbindung hat vielversprechende therapeutische Rollen als Antibakterielles Mittel gezeigt . Es wurde als Ausgangsmaterial für die Synthese einer Vielzahl von heterocyclischen Analoga verwendet . Beispielsweise zeigten die aus ihm synthetisierten Verbindungen gute minimale Hemmkonzentrationen (MHK) gegen multiresistente klinische Isolate . Insbesondere zeigten die Verbindungen 2a und 2b ein signifikantes antibakterielles Potenzial gegenüber grampositiven Staphylococcus epidermidis und gramnegativen Pseudomonas aeruginosa .

Antifungizides Mittel

“Ethyl-2-(Aminomethyl)thiazol-4-carboxylat” zeigt auch antifungizide Eigenschaften . Verbindung 2b zeigte ein maximales antifungizides Potenzial gegenüber Candida glabrata, während Candida albicans die höchste Empfindlichkeit gegenüber Verbindung 2a zeigte .

Anti-HIV-Mittel

2-Aminothiazole, eine bedeutende Klasse organischer Arzneimittelverbindungen, zu denen auch “this compound” gehört, wurden bei der Synthese von Verbindungen mit Anti-HIV-Eigenschaften verwendet .

Antioxidans

Die Verbindung wurde bei der Synthese von Antioxidantien verwendet . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.

Antitumormittel

“this compound” wurde bei der Synthese von Antitumormitteln verwendet . Diese Mittel werden verwendet, um das Wachstum von Krebszellen zu verhindern.

Anthelminthikum

Die Verbindung wurde bei der Synthese von Anthelminthika verwendet . Anthelminthika sind Medikamente, die zur Behandlung von Infektionen mit parasitären Würmern eingesetzt werden.

Entzündungshemmende & Analgetika

“this compound” wurde bei der Synthese von entzündungshemmenden und analgetischen Mitteln verwendet . Diese Mittel werden zur Reduzierung von Entzündungen und zur Linderung von Schmerzen eingesetzt.

Organische Synthese und Materialwissenschaften

Wirkmechanismus

Target of Action

Ethyl 2-(aminomethyl)thiazole-4-carboxylate, also known as Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate, is a significant class of organic medicinal compounds . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antibacterial agents .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . It forms hydrogen bonds with the enzyme, which can disrupt the normal function of the enzyme and inhibit bacterial cell wall synthesis . This interaction results in the inhibition of bacterial growth .

Biochemical Pathways

The compound affects the bacterial cell wall synthesis pathway . By inhibiting the UDP-N-acetylmuramate/L-alanine ligase enzyme, it disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . This disruption can lead to bacterial cell lysis and death .

Pharmacokinetics

It has a molecular weight of 172.20 , which is within the range favorable for oral bioavailability. Its polar surface area is 93 Ų , suggesting it may have good permeability across biological membranes.

Result of Action

The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa . It also exhibits antifungal activity against Candida glabrata and Candida albicans . These results suggest that the compound’s action leads to the inhibition of bacterial and fungal growth.

Action Environment

The action, efficacy, and stability of Ethyl 2-(aminomethyl)thiazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound is a solid at room temperature

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Biochemische Analyse

Biochemical Properties

Ethyl 2-(aminomethyl)thiazole-4-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic analogues with therapeutic potential. This compound interacts with several enzymes and proteins, including UDP-N-acetylmuramate/L-alanine ligase, which is involved in peptidoglycan synthesis in bacterial cell walls . The interaction with this enzyme disrupts bacterial cell integrity, leading to cell death. Additionally, ethyl 2-(aminomethyl)thiazole-4-carboxylate exhibits binding affinity with various biomolecules, enhancing its potential as an antimicrobial agent .

Cellular Effects

Ethyl 2-(aminomethyl)thiazole-4-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to exhibit cytotoxic effects on malignant cells, such as K562 cells, with IC50 values ranging from 0.09 to 0.49 μM . It also affects the synthesis of neurotransmitters like acetylcholine, thereby impacting the normal functioning of the nervous system . Furthermore, ethyl 2-(aminomethyl)thiazole-4-carboxylate has demonstrated antimicrobial, antifungal, and anti-inflammatory properties, making it a versatile compound in cellular studies .

Molecular Mechanism

The molecular mechanism of ethyl 2-(aminomethyl)thiazole-4-carboxylate involves its binding interactions with biomolecules and enzyme inhibition. This compound targets the UDP-N-acetylmuramate/L-alanine ligase enzyme, inhibiting its activity and disrupting peptidoglycan synthesis in bacterial cell walls . Additionally, ethyl 2-(aminomethyl)thiazole-4-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-(aminomethyl)thiazole-4-carboxylate have been observed to change over time. The compound exhibits stability under ambient conditions, with a melting point range of 174-181°C . Long-term studies have shown that ethyl 2-(aminomethyl)thiazole-4-carboxylate maintains its antimicrobial and cytotoxic properties over extended periods, although its efficacy may decrease due to degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent, with no significant loss of activity over time .

Dosage Effects in Animal Models

The effects of ethyl 2-(aminomethyl)thiazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and cytotoxic activities without causing adverse effects . At higher doses, ethyl 2-(aminomethyl)thiazole-4-carboxylate can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with optimal dosages required to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Ethyl 2-(aminomethyl)thiazole-4-carboxylate is involved in various metabolic pathways, particularly those related to carbohydrate and amino acid metabolism . The compound functions as a co-enzyme in these pathways, facilitating the release of energy from carbohydrates and the synthesis of neurotransmitters . It also interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, ethyl 2-(aminomethyl)thiazole-4-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is influenced by its solubility and binding affinity with cellular components .

Subcellular Localization

Ethyl 2-(aminomethyl)thiazole-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, ensuring its efficacy in biochemical reactions .

Eigenschaften

IUPAC Name |

ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHYMKXHCPPBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439929 | |

| Record name | Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91711-96-5 | |

| Record name | Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

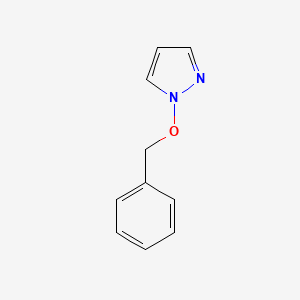

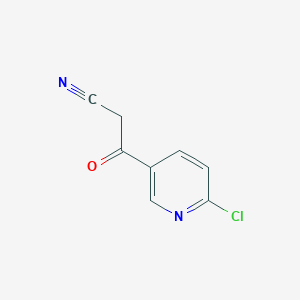

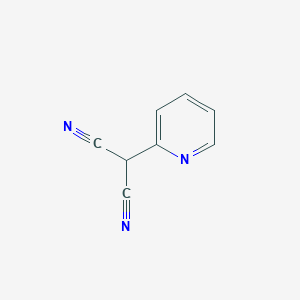

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)

![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)

![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1313054.png)